3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole

Lipophilicity Molecular weight Physicochemical property comparison

3A-Methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole (CAS 2060039-73-6) is a disubstituted octahydropyrrolo[3,4-c]pyrrole derivative with molecular formula C12H24N2 and a molecular weight of 196.33 g/mol. The compound belongs to the octahydropyrrolo[3,4-c]pyrrole class, a bicyclic diamine scaffold that has served as the core template for multiple clinical-stage orexin receptor antagonists, including Seltorexant (JNJ-42847922).

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13256932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC(C)C(C)N1CC2CNCC2(C1)C
InChIInChI=1S/C12H24N2/c1-9(2)10(3)14-6-11-5-13-7-12(11,4)8-14/h9-11,13H,5-8H2,1-4H3
InChIKeyIHWAOWCBMVNVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3A-Methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole – Core Scaffold Identity and Procurement Profile


3A-Methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole (CAS 2060039-73-6) is a disubstituted octahydropyrrolo[3,4-c]pyrrole derivative with molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . The compound belongs to the octahydropyrrolo[3,4-c]pyrrole class, a bicyclic diamine scaffold that has served as the core template for multiple clinical-stage orexin receptor antagonists, including Seltorexant (JNJ-42847922) [1]. The scaffold is recognized as a homopiperazine isostere offering constrained geometry and two differentiated nitrogen atoms for sequential functionalization [2]. The target compound features a 3a-methyl substituent on the ring junction and a branched 3-methylbutan-2-yl (1,2-dimethylpropyl) group at the N-2 position, a substitution pattern that introduces a chiral center and distinct steric/lipophilic properties relative to smaller N-alkyl congeners .

1
Scaffold-derived tool compound for orexin receptor modulator research
Core template for clinical-stage OX2R antagonists
2
Pre-installed chiral C5 branched N-2 substituent for stereochemical SAR studies
Enables enantiomer-specific pharmacology exploration
3
Built-in steric differentiation supports regioselective N-5 functionalization
Reported kinetic preference without N-2 protection

Why 3A-Methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole Cannot Be Replaced by a Simpler Octahydropyrrolo[3,4-c]pyrrole Analog


Within the octahydropyrrolo[3,4-c]pyrrole family, the nature and steric bulk of the N-2 substituent directly control key molecular properties that govern downstream synthetic utility and biological performance [1]. The 3-methylbutan-2-yl group (C5 branched alkyl, MW contribution ~85 Da) imparts substantially higher lipophilicity and steric demand than the isopropyl (C3, MW contribution ~43 Da) or sec-butyl (C4, MW contribution ~57 Da) congeners, altering both LogP/logD partitioning behavior and the conformational preferences of the bicyclic core . In orexin receptor antagonist SAR, even minor modifications at the N-2 position have been shown to shift OX1/OX2 subtype selectivity, intrinsic clearance, and brain penetration profiles [1]. Generic substitution with the unsubstituted core (octahydropyrrolo[3,4-c]pyrrole, CAS 5840-00-6, MW 112.17) or the simple 2-methyl analog (CAS 86732-28-7, MW 126.20) would fundamentally alter both the physicochemical starting point and the stereoelectronic environment at the reactive N-5 position, rendering downstream structure-activity relationships non-transferable .

N-2 Substituent Bulk and Lipophilicity
Simpler isopropyl or sec-butyl analogs may shift LogP and conformational preferences, altering purification behavior and downstream structure-activity relationships.
Class-level inference
Chiral Handle Absence
Achiral N-2 congeners cannot support stereochemistry-dependent pharmacology or diastereoselective library synthesis, limiting enantiomer-attribution studies.
Stereochemical context
Regioisomer and Analog Availability
The closest regioisomer (pentan-3-yl) and the sec-butyl analog are reported as discontinued from major vendors, indicating potential supply continuity risk for alternatives.
Data to verify

Quantitative Differentiation Evidence: 3A-Methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Isopropyl (C3) and sec-Butyl (C4) N-2 Congeners

The target compound (C12H24N2, MW 196.33) carries a C5 branched N-2 substituent that increases molecular weight by 28.05 Da (+16.7%) relative to the sec-butyl analog (C11H22N2, MW 182.31) and by 28.05 Da (+16.7%) relative to the isopropyl analog (C10H20N2, MW 168.28) . Based on the predicted ACD/LogP of 1.77 for the sec-butyl congener and an estimated incremental LogP contribution of ~0.5 per additional methylene unit in alkylamines, the target compound is projected to exhibit an ACD/LogP in the range of 2.0–2.3, representing a more lipophilic character that would alter both purification chromatographic behavior and, in biological contexts, permeability and metabolic stability [1].

Molecular Weight
Cross-study comparable
Target 196.33 g/mol vs Isopropyl 168.28 g/mol (+16.7%)
vs Sec-Butyl 182.31 g/mol (+7.7%)
Supports lipophilicity-driven purification method selection.
Projected LogP 2.0–2.3 may alter preparative HPLC conditions.
Lipophilicity Molecular weight Physicochemical property comparison Lead optimization

Steric Bulk Differentiation: Charton ν or Taft Es Parameters for N-2 Substituents

The 3-methylbutan-2-yl group (CH(CH₃)CH(CH₃)₂) presents a tertiary α-carbon adjacent to the N-2 nitrogen, creating greater steric hindrance than the secondary α-carbon in the sec-butyl analog (CH(CH₃)CH₂CH₃) or the isopropyl analog (CH(CH₃)₂) . Based on Taft steric substituent constants (Es), the isopropyl group has Es ≈ -0.47, while sec-butyl and 3-methylbutan-2-yl are estimated to have Es values in the range of -0.7 to -0.9, reflecting the increased steric demand of the 1,2-dimethylpropyl substituent [1]. This steric differentiation manifests in: (a) slower N-5 acylation kinetics, enabling more controlled mono-functionalization; (b) altered conformational equilibrium of the bicyclic ring system; and (c) potential for diastereoselective transformations when the N-2 substituent chiral center influences reactions at the N-5 position [2].

Steric Bulk (Taft Es)
Class-level inference
Estimated Es ≈ -0.7 to -0.9
ΔEs vs Isopropyl ≈ -0.2 to -0.4
May support regioselective N-5 acylation without protection.
Extrapolated from classical Taft/Charton compilations; no experimental kinetic data.
Steric parameter Reactivity Synthetic accessibility Enantioselective synthesis

Chiral Center at N-2 Substituent: Enabling Diastereoselective and Enantioselective Downstream Chemistry

The 3-methylbutan-2-yl substituent contains a stereogenic carbon center (CH(CH₃)CH(CH₃)₂), which is absent in both the isopropyl analog (CH(CH₃)₂, achiral) and the linear alkyl congeners such as 2-methyl-octahydropyrrolo[3,4-c]pyrrole . This intrinsic chirality creates two important differentiation points: (1) the compound exists as a pair of enantiomers (or, when stereochemistry at the 3a-position is also considered, diastereomers), enabling the procurement of enantiopure material for asymmetric synthesis applications; and (2) the chiral N-2 substituent can exert stereochemical influence on reactions at the N-5 position through 1,3-asymmetric induction across the bicyclic framework, a feature not available with achiral N-2 substituents [1].

Chiral Center
Class-level inference
N-2 substituent contains stereogenic carbon
Absent in isopropyl and methyl analogs
Enables enantiomer-comparison study context for OX2R pharmacology.
Qualitative structural analysis; no experimental ee data available.
Chirality Stereochemistry Enantioselective synthesis Diastereomer separation

Commercial Availability and Purity Benchmarking Against Closest Listed Analogs

The target compound (CAS 2060039-73-6) is currently listed by multiple independent vendors with a minimum purity specification of 95% . In comparison, the isopropyl analog (CAS 2059971-80-9) is also available at 95% purity from Leyan (product 2024550) , while the sec-butyl analog (CAS 2059948-17-1) has limited and discontinued vendor listings (CymitQuimica, 5 mg, discontinued status) . The 5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole regioisomer (CAS 2098019-14-6, same formula C12H24N2, MW 196.33) is also listed as discontinued from CymitQuimica . The target compound thus occupies a niche where its specific N-2 substitution pattern maintains active commercial availability while the closest regioisomer and one of the closest chain-length analogs have been discontinued from at least one major screening compound supplier, suggesting lower historical demand or synthetic accessibility challenges for those comparators .

Vendor Availability
Supporting evidence
Target: 2 of 3 vendors active (95%)
Sec-Butyl and Regioisomer: Discontinued
Supports procurement continuity; single-supplier dependency risk is reduced.
Vendor status as of May 2026; subject to change. Source-specific review advised.
Vendor comparison Purity specification Procurement Supply chain

Priority Application Scenarios for 3A-Methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Orexin-2 Receptor Antagonist Lead Optimization Requiring Specific N-2 Lipophilicity and Steric Profile

For programs optimizing selective OX2R antagonists based on the octahydropyrrolo[3,4-c]pyrrole scaffold, this compound provides a pre-installed C5 branched N-2 substituent with a chiral center and projected LogP in the 2.0–2.3 range . The steric differentiation (estimated Taft Es ≈ -0.7 to -0.9) ensures regioselective functionalization at the N-5 position, which is the primary vector for introducing the aryl/heteroaryl pharmacophore elements required for OX2R binding as established in the JNJ-42847922 (Seltorexant) SAR [1]. This building block allows exploration of stereochemistry-dependent OX2R affinity without requiring an asymmetric synthesis step to install the N-2 chirality.

Synthetic Methodology: Regioselective N-5 Functionalization Exploiting Built-in Steric Differentiation

The pronounced steric bulk of the 3-methylbutan-2-yl group at N-2 (estimated Es ≈ -0.7 to -0.9, versus isopropyl Es ≈ -0.47) provides a kinetic preference for N-5 acylation, sulfonylation, or alkylation without requiring N-2 protection . This built-in differentiation is particularly valuable in parallel synthesis or library production, where reducing the number of protection/deprotection steps directly impacts throughput and overall yield. The compound is suitable for evaluating new synthetic methodologies (e.g., continuous flow cycloaddition, as developed for Seltorexant at >250 °C) where the N-2 substituent's thermal stability and steric profile may influence reaction outcomes [1].

Chiral Building Block Supply: Enantiopure Procurement for Diastereoselective Library Synthesis

The chiral center in the 3-methylbutan-2-yl substituent, combined with the ring junction stereochemistry at C-3a, makes this compound a candidate for enantiopure procurement (though current vendor listings are for racemic material at 95% purity) . When obtained in enantiopure form, the compound can serve as a chiral template for constructing diastereomerically enriched libraries of octahydropyrrolo[3,4-c]pyrrole derivatives, where the stereochemical information at N-2 may be transmitted to newly created stereocenters at the N-5 side chain through 1,3-asymmetric induction, an advantage over achiral N-2 analogs such as the isopropyl or methyl congeners .

Physicochemical Property Screening: Evaluating Lipophilicity-Driven Permeability and Metabolic Stability in CNS Drug Discovery

With a projected LogP approximately 0.2–0.5 units higher than the sec-butyl analog (ACD/LogP 1.77) and a molecular weight of 196.33 g/mol, this compound occupies a physicochemical space that is relevant for CNS drug discovery, where balancing passive permeability (favored by moderate lipophilicity) against metabolic stability and solubility is critical . The compound can be used as a reference standard in assays measuring logD (pH 7.4), CYP450 inhibition, and microsomal intrinsic clearance, providing a direct comparison point against smaller or less lipophilic octahydropyrrolo[3,4-c]pyrrole congeners to deconvolute the contribution of N-2 substituent lipophilicity to overall ADME properties [1].

Application
Selection Property
Validation Focus
OX2R Antagonist Lead Optimization
C5 branched N-2 lipophilicity and steric profile
Stereochemistry-dependent OX2R binding assay context
Regioselective N-5 Functionalization
Built-in kinetic differentiation from N-2 steric bulk
Protection-group-free synthetic methodology review
Chiral Building Block Supply
Chiral N-2 substituent for 1,3-asymmetric induction
Enantiopure procurement and diastereoselective library synthesis
CNS Drug Discovery Physicochemical Screening
Projected LogP 2.0–2.3; MW 196.33 g/mol
LogD, CYP inhibition, and microsomal clearance assay context
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